Structural Uniqueness: Methoxyacetyl vs. Acetyl Side Chain in Indoline Scaffolds
The methoxyacetyl group distinguishes 2-Methoxy-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone from the acetyl-containing analog 1-(5-(pyridin-4-yl)indolin-1-yl)ethanone (CAS not found, but core patent scaffold). In the related CYP11B2 inhibitor series, the acetyl analog 1-(7-fluoro-5-(4-methylpyridin-3-yl)indolin-1-yl)ethanone exhibits an IC50 of 0.200 nM, while the chloro analog with acetyl shows 7.40 nM [1]. The introduction of a methoxyacetyl group is expected to alter hydrogen-bonding capacity and metabolic stability, though direct comparative biological data for this exact compound remain proprietary or unpublished.
| Evidence Dimension | Chemical structure (side chain functionality) |
|---|---|
| Target Compound Data | 2-Methoxy-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone (methoxyacetyl substituent) |
| Comparator Or Baseline | 1-(7-fluoro-5-(4-methylpyridin-3-yl)indolin-1-yl)ethanone (acetyl substituent, IC50 0.200 nM); 1-(7-chloro-5-(pyridin-3-yl)indolin-1-yl)ethanone (acetyl substituent, IC50 7.40 nM) [1] |
| Quantified Difference | No direct potency data available for target compound; structural difference is the presence of a methoxy group on the acetyl chain |
| Conditions | CYP11B2 inhibition assay in V79 cells (for comparators); target compound not tested in same assay publicly |
Why This Matters
For procurement, the methoxyacetyl group is a key structural differentiator that cannot be assumed bioisosteric with acetyl; any SAR program must start with this exact compound to preserve the intended hydrogen-bonding and metabolic profile.
- [1] BindingDB. BDBM336520: 1-(7-fluoro-5-(4-methylpyridin-3-yl)indolin-1-yl)ethanone. Retrieved 2026. View Source
